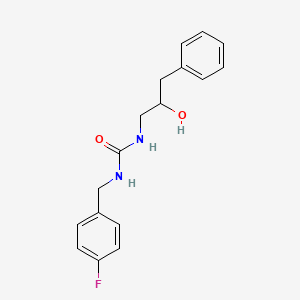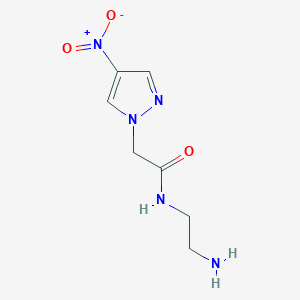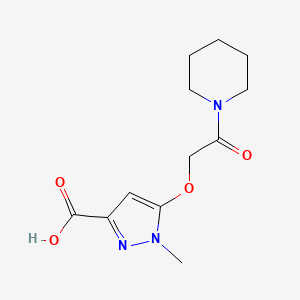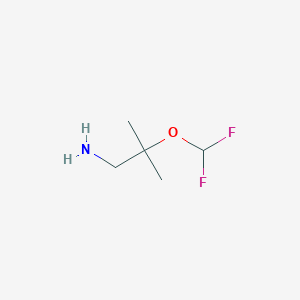
2-(Difluoromethoxy)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Difluoromethoxy)-2-methylpropan-1-amine” is an organic molecule that contains a difluoromethoxy group (-OCHF2), a methyl group (-CH3), and an amine group (-NH2). The presence of these functional groups can influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the difluoromethoxy group and the amine group to a suitable organic precursor. The specifics of the synthesis would depend on the exact reactions used .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the difluoromethoxy, methyl, and amine groups. These groups could affect the overall shape of the molecule and its electronic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The amine group is a common site of reactivity in organic compounds, and the difluoromethoxy group could also participate in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, melting point, and solubility, would be influenced by the functional groups it contains .Scientific Research Applications
Synthesis of Perfluorochemicals
A novel technique for the synthesis of perfluorochemicals, including branched F-alkanes, F-ethers, and F-tert-amines, has been developed. This method involves liquid-phase photofluorination with undiluted fluorine and is applicable to compounds such as F-ethers, demonstrating its relevance to the synthesis of complex fluorinated compounds like 2-(Difluoromethoxy)-2-methylpropan-1-amine (Scherer, Yamanouchi, & Onox, 1990).
Volume Change in Chemical Mixtures
Research on the excess volume of mixing for isomeric butylamines with chloroform, including 2-amino-2-methylpropane, provides insights into the behavior of similar compounds in mixtures. The study reveals insights into the complex formation and interaction tendencies of these compounds, which can be extrapolated to understand the behavior of 2-(Difluoromethoxy)-2-methylpropan-1-amine in mixtures (Pathak, Patil, & Pradhan, 1987).
Fluorination Techniques
A study on the fluorination of 2-methylpropane over cobalt trifluoride, yielding a variety of polyfluoro(2-methylpropanes), provides a foundational understanding of fluorination processes. This could be directly relevant to the methods employed for the synthesis and manipulation of 2-(Difluoromethoxy)-2-methylpropan-1-amine (Burdon, Huckerby, & Stephens, 1977).
Chemical Complex Formation and Corrosion Inhibition
Research on Schiff base compounds containing amines (including 2-methylpropane-1,3-diol derivatives) as corrosion inhibitors provides insights into the complex formation and protective properties of amines. This is relevant for understanding how 2-(Difluoromethoxy)-2-methylpropan-1-amine could potentially function in protective coatings or corrosion inhibition (Leçe, Emregül, & Atakol, 2008).
Interaction with Other Chemicals
Studies on the interaction of similar compounds with other chemicals, such as the reaction of 2-methylpropane-based compounds with amines or alcohols, can provide a framework for understanding how 2-(Difluoromethoxy)-2-methylpropan-1-amine might react under various conditions (Furin et al., 2000).
CO2 Capture Potential
Research into the use of amines like 2-amino-2-methylpropanol for CO2 capture suggests potential applications for similar amines in environmental and industrial processes. This could extend to 2-(Difluoromethoxy)-2-methylpropan-1-amine in similar applications (Hüser, Schmitz, & Kenig, 2017).
Optical Properties and Applications
Research on the optical resolution and epimerization of fluorosilane compounds with amino groups suggests potential applications of 2-(Difluoromethoxy)-2-methylpropan-1-amine in optical and electronic materials (Kawachi, Maeda, Mitsudo, & Tamao, 1999).
Agricultural Applications
The synthesis of compounds like 2-methylpropan-2-aminium methyl phosphonates for herbicidal activities indicates potential agricultural applications of related amines, including 2-(Difluoromethoxy)-2-methylpropan-1-amine (Gao et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(difluoromethoxy)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO/c1-5(2,3-8)9-4(6)7/h4H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWFQMHAAZOJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-2-methylpropan-1-amine | |
CAS RN |
1497338-38-1 |
Source


|
| Record name | 2-(difluoromethoxy)-2-methylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2,4-dimethyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrrole-3-carboxylate](/img/structure/B2574669.png)
![Ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2574670.png)

![2-((4-Chlorophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2574672.png)


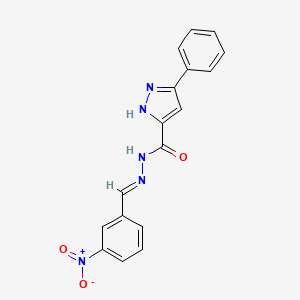
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2574679.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2574680.png)
